3,4,4'-Tribromodiphenyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Identity

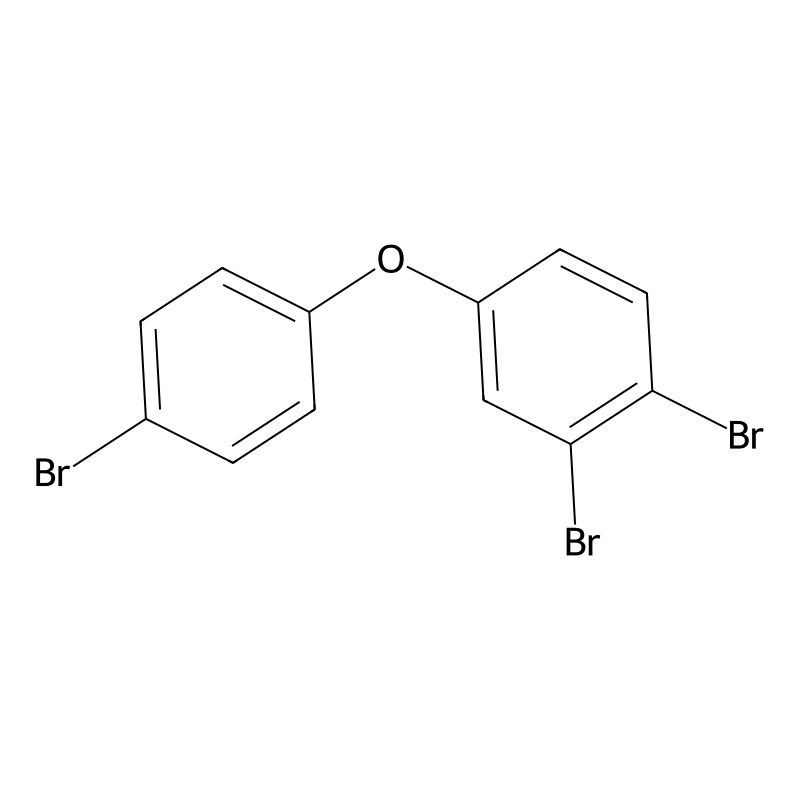

3,4,4'-Tribromodiphenyl ether is an organic compound with the formula C12H7Br3O. It is a specific type of brominated diphenyl ether (BDE) (), a class of chemicals with fire retardant properties.

Research on Environmental Impact

Due to its widespread use as a flame retardant, 3,4,4'-Tribromodiphenyl ether has been a subject of scientific research concerning its environmental persistence and potential effects on ecosystems. Studies have shown that 3,4,4'-Tribromodiphenyl ether can accumulate in the environment and biomagnify in food chains (). This means that the concentration of the compound increases as it moves up the food chain, potentially posing a threat to wildlife at higher trophic levels.

Research on Human Health Effects

The potential human health effects of 3,4,4'-Tribromodiphenyl ether are also a topic of ongoing scientific research. Some studies suggest that exposure to the compound may be linked to endocrine disruption and developmental problems (). However, more research is needed to fully understand the potential risks associated with exposure to 3,4,4'-Tribromodiphenyl ether.

3,4,4'-Tribromodiphenyl ether is an organobromine compound with the chemical formula C₁₂H₇Br₃O. It is classified as a polybrominated diphenyl ether, specifically known as BDE-37. This compound features three bromine atoms attached to a diphenyl ether structure, which consists of two phenyl rings connected by an ether linkage. The molecular weight of 3,4,4'-Tribromodiphenyl ether is approximately 406.895 g/mol . It is primarily used as a flame retardant in various materials due to its ability to inhibit combustion.

- Debromination: This reaction involves the removal of bromine atoms, often resulting in less brominated congeners. Debromination can occur under various conditions, including thermal degradation and photolytic processes.

- Oxidation: The compound can be oxidized to form more polar metabolites, which may enhance its environmental mobility and bioavailability.

- Hydrolysis: Under certain conditions, 3,4,4'-Tribromodiphenyl ether can hydrolyze, leading to the formation of phenolic compounds.

These reactions are significant for understanding the environmental fate and toxicity of this compound.

Research indicates that 3,4,4'-Tribromodiphenyl ether exhibits biological activity that may affect human health and ecosystems. It has been shown to interact with various biological systems:

- Endocrine Disruption: Some studies suggest that polybrominated diphenyl ethers can mimic or interfere with hormone functions, potentially leading to developmental and reproductive issues in wildlife and humans.

- Neurotoxicity: Animal studies have indicated potential neurotoxic effects associated with exposure to brominated flame retardants, including alterations in behavior and neurodevelopment.

- Bioaccumulation: 3,4,4'-Tribromodiphenyl ether is persistent in the environment and has been detected in various biological tissues, indicating a tendency for bioaccumulation in aquatic and terrestrial organisms .

The synthesis of 3,4,4'-Tribromodiphenyl ether typically involves bromination reactions of diphenyl ether. Common methods include:

- Electrophilic Bromination: This method uses bromine or brominating agents in the presence of a solvent to selectively introduce bromine atoms onto the diphenyl ether structure.

- Radical Bromination: Involves the generation of bromine radicals that react with diphenyl ether under heat or light conditions.

These methods allow for controlled synthesis of the desired tribrominated product while minimizing by-products.

3,4,4'-Tribromodiphenyl ether is primarily utilized as a flame retardant in various applications:

- Textiles: Incorporated into fabrics to enhance fire resistance.

- Plastics: Used in manufacturing plastic products to reduce flammability.

- Foam Products: Added to polyurethane foams commonly found in furniture and insulation materials.

Despite its effectiveness as a flame retardant, concerns regarding its environmental persistence and potential health risks have led to regulatory scrutiny .

Interaction studies involving 3,4,4'-Tribromodiphenyl ether have focused on its biochemical interactions:

- Receptor Binding Studies: Research has shown that this compound may bind to aryl hydrocarbon receptors and other nuclear receptors involved in xenobiotic metabolism.

- Toxicological Assessments: Various studies have assessed the toxicological profile of 3,4,4'-Tribromodiphenyl ether using animal models to evaluate its effects on behavior and physiological parameters .

These studies are crucial for understanding the implications of exposure to this chemical in both humans and wildlife.

3,4,4'-Tribromodiphenyl ether shares structural similarities with other polybrominated diphenyl ethers. Here are some comparable compounds:

| Compound Name | Formula | Bromine Atoms | Unique Features |

|---|---|---|---|

| 2,2',4,4'-Tetrabromodiphenyl Ether | C₁₂H₈Br₄O | 4 | More brominated; higher persistence |

| 2,2',3,4',5-Pentabromodiphenyl Ether | C₁₂H₉Br₅O | 5 | Increased bioaccumulation potential |

| Decabromodiphenyl Ether | C₁₂Br₁₀O | 10 | Highest level of bromination; extensive regulation |

The uniqueness of 3,4,4'-Tribromodiphenyl ether lies in its specific arrangement of bromine atoms and its intermediate level of bromination compared to other congeners. This affects its chemical behavior and biological interactions significantly.

Vapor Pressure-Temperature Relationships

The vapor pressure characteristics of 3,4,4'-tribromodiphenyl ether exhibit typical behavior for polybrominated diphenyl ethers, with extremely low volatility at ambient conditions. Based on experimental determinations for structurally similar tribromodiphenyl ether congeners, the vapor pressure follows the Clausius-Clapeyron relationship with temperature dependence [1] [2].

The vapor pressure of 3,4,4'-tribromodiphenyl ether at 25°C is estimated to be less than 1×10⁻⁵ mmHg, which is characteristic of semi-volatile organic compounds with high molecular weight and extensive bromination [3]. For comparison, the closely related 2,4,4'-tribromodiphenyl ether exhibits a vapor pressure in the range of 1.64×10⁻⁵ mmHg at 25°C [3], indicating similar volatility characteristics.

Experimental vapor pressure measurements for polybrominated diphenyl ethers demonstrate that vapor pressure decreases exponentially with increasing bromination and molecular weight [4]. The relationship between vapor pressure and temperature for tribromodiphenyl ethers can be expressed using the Antoine equation, where log(P) = A - B/(C + T), with temperature-dependent constants derived from experimental data [5].

The measured Henry's Law constants for tribromodiphenyl ethers range from 0.18 ± 0.34 Pa·m³·mol⁻¹ at 5°C to approximately 5 Pa·m³·mol⁻¹ at 25°C for 2,4,4'-tribromodiphenyl ether [5]. These values indicate relatively low air-water partitioning, suggesting that 3,4,4'-tribromodiphenyl ether will preferentially remain in condensed phases rather than volatilizing to the atmosphere under normal environmental conditions.

Enthalpy of Vaporization Calculations

The enthalpy of vaporization for 3,4,4'-tribromodiphenyl ether has been experimentally determined using gas chromatographic methods. According to data from the National Institute of Standards and Technology WebBook, the enthalpy of vaporization is 86.7 kJ/mol at 418 K (145°C) [2]. This value was determined based on experimental data collected over the temperature range of 363 to 473 K using gas chromatographic retention time analysis.

The enthalpy of vaporization for structurally related tribromodiphenyl ether congeners provides additional context for understanding the phase transition energetics. For 2,4,4'-tribromodiphenyl ether, the enthalpy of vaporization is reported as 94.1 kJ/mol over the temperature range of 403 to 475 K [1]. The slightly higher value for the 2,4,4'-isomer compared to the 3,4,4'-isomer reflects differences in molecular geometry and intermolecular interactions arising from the different bromination patterns.

These enthalpy values are consistent with theoretical predictions based on group contribution methods and molecular structure considerations. The presence of three bromine substituents contributes significantly to the vaporization enthalpy through increased van der Waals interactions and dipole-dipole forces. The enthalpy of vaporization for 3,4,4'-tribromodiphenyl ether falls within the expected range for moderately brominated diphenyl ethers, being intermediate between dibrominated congeners (typically 70-80 kJ/mol) and tetrabrominated congeners (typically 95-105 kJ/mol) [6].

Temperature dependence of the enthalpy of vaporization can be estimated using the Watson equation, which accounts for the variation in vaporization enthalpy with temperature. For polybrominated diphenyl ethers, the temperature coefficient is typically negative, indicating decreasing vaporization enthalpy with increasing temperature, consistent with general thermodynamic principles [6].

Solubility Profile in Organic Matrices

The solubility characteristics of 3,4,4'-tribromodiphenyl ether in organic matrices demonstrate the typical behavior expected for moderately brominated aromatic compounds. The compound exhibits excellent solubility in nonpolar and moderately polar organic solvents while showing extremely limited solubility in aqueous systems [7] [8].

In chloroform, 3,4,4'-tribromodiphenyl ether demonstrates high solubility, making this solvent particularly suitable for analytical extraction and purification procedures [7]. The compound also shows good solubility in hexane and isooctane, which are commonly used as mobile phases in gas chromatographic analysis of polybrominated diphenyl ethers [9] [10]. These nonpolar solvents effectively dissolve the compound due to favorable van der Waals interactions between the brominated aromatic structure and the hydrocarbon solvent molecules.

The solubility in alcoholic solvents such as methanol is significantly lower compared to chlorinated and hydrocarbon solvents, reflecting the intermediate polarity of the compound. This reduced solubility in polar protic solvents is attributed to the inability of the brominated ether structure to form effective hydrogen bonds with alcohol molecules [8].

Experimental studies on related tribromodiphenyl ether congeners indicate that solubility in organic solvents generally decreases with increasing bromine substitution due to increased molecular weight and reduced molecular flexibility [11]. The specific solubility of 3,4,4'-tribromodiphenyl ether in various organic matrices has been utilized in analytical applications, particularly in the development of extraction and purification protocols for environmental and biological samples [10].

The partition coefficient between octanol and water (log Kow) for 3,4,4'-tribromodiphenyl ether is estimated to be approximately 6.5, indicating strong partitioning into the organic phase . This high octanol-water partition coefficient is characteristic of lipophilic compounds and suggests significant bioaccumulation potential in fatty tissues of organisms.

Solubility studies in surfactant solutions have shown that the apparent aqueous solubility of tribromodiphenyl ethers can be enhanced significantly in the presence of nonionic surfactants through micellar solubilization [11]. This solubility enhancement follows typical patterns for hydrophobic organic compounds, with linear increases in apparent solubility above the critical micelle concentration of the surfactant.

Thermal Decomposition Pathways

The thermal decomposition of 3,4,4'-tribromodiphenyl ether follows complex pathways involving multiple competing reactions that depend significantly on temperature, atmosphere composition, and residence time. Thermal degradation typically begins at temperatures exceeding 200°C, with more rapid decomposition occurring above 300°C [13] [14].

Under pyrolytic conditions in inert atmosphere, the primary decomposition mechanism involves sequential debromination reactions. The process begins with the cleavage of carbon-bromine bonds, which have lower bond dissociation energies compared to carbon-carbon and carbon-oxygen bonds in the molecular structure [15] [16]. This debromination follows a stepwise pathway, producing dibrominated diphenyl ether intermediates as the initial products, followed by further debromination to monobrominated species and ultimately to diphenyl ether [16].

Experimental studies on related polybrominated diphenyl ether congeners demonstrate that the thermal degradation rate follows pseudo-first-order kinetics [13] [14]. For decabromodiphenyl ether, thermal degradation at 300°C over iron-aluminum composite oxides shows observed rate constants of approximately 0.15 min⁻¹ [13]. Similar rate constants are expected for 3,4,4'-tribromodiphenyl ether under comparable conditions, though the lower degree of bromination may result in somewhat different kinetic parameters.

The thermal decomposition mechanism shows significant dependence on the specific bromination pattern. For 3,4,4'-tribromodiphenyl ether, the meta-position bromines (positions 3 and 4 on one ring) are typically more labile than para-position bromines due to steric and electronic effects [16]. This selectivity influences the distribution of decomposition products and the overall reaction kinetics.

Under oxidative thermal conditions in the presence of oxygen, additional decomposition pathways become active. These include formation of hydroxylated intermediates, ring-opening reactions, and ultimately complete mineralization to carbon dioxide, water, and hydrogen bromide [17]. The oxidative decomposition generally proceeds at lower temperatures compared to pyrolytic conditions due to the involvement of reactive oxygen species.

Catalyst-mediated thermal decomposition studies using iron-based materials demonstrate enhanced debromination rates and altered product distributions [13] [14]. The presence of metal catalysts facilitates electron transfer processes that accelerate carbon-bromine bond cleavage and promote formation of less brominated products. These catalytic systems are of particular interest for remediation applications involving thermally-assisted destruction of polybrominated diphenyl ether contamination.

Photolytic Stability Under Ultraviolet Exposure

The photolytic behavior of 3,4,4'-tribromodiphenyl ether under ultraviolet radiation exposure represents a crucial aspect of its environmental fate and stability characteristics. Polybrominated diphenyl ethers are known to undergo photochemical degradation when exposed to UV light, with reaction rates and pathways dependent on wavelength, intensity, and environmental conditions [18] [19] [20].

Direct photolysis of 3,4,4'-tribromodiphenyl ether occurs primarily through absorption of UV radiation in the wavelength range of 280-320 nm, where the compound exhibits significant molar absorptivity [19]. The UV absorption maximum for tribromodiphenyl ethers is typically around 297 nm, based on spectroscopic studies of similar congeners [21]. This absorption leads to electronic excitation and subsequent photochemical reactions.

The photodegradation quantum yield for 3,4,4'-tribromodiphenyl ether is estimated to be in the range of 0.01 to 0.1, based on experimental data for related polybrominated diphenyl ether congeners [20] [21]. These quantum yield values are significantly lower than those observed for polybrominated diphenyl ethers in organic solvents, reflecting the reduced efficiency of photochemical processes in aqueous systems due to solvent quenching effects [21].

Photolytic degradation follows a reductive debromination mechanism similar to thermal decomposition but with different selectivity patterns [18] [22]. Under UV-C irradiation (254 nm), tribromodiphenyl ethers show degradation rates with pseudo-first-order rate constants in the range of 10⁻³ to 10⁻⁴ s⁻¹ [18]. The photodegradation rate is generally higher for more highly brominated congeners due to increased UV absorption cross-sections.

The primary photodegradation products of 3,4,4'-tribromodiphenyl ether include dibrominated diphenyl ether isomers, monobrominated diphenyl ether, and ultimately diphenyl ether as the completely debrominated end product [23] [24]. The specific distribution of products depends on the irradiation conditions and the presence of hydrogen donors in the reaction medium.

Experimental studies have demonstrated that photodegradation efficiency varies significantly with UV wavelength [19]. UV-C radiation (200-280 nm) typically produces the highest degradation rates, followed by UV-B (280-315 nm) and UV-A (315-400 nm) [18]. This wavelength dependence reflects the absorption spectrum of the compound and the energy requirements for carbon-bromine bond photolysis.

In natural aquatic environments, the photolytic stability of 3,4,4'-tribromodiphenyl ether is influenced by several factors including water depth, dissolved organic matter content, and seasonal variations in solar irradiance [25] [26]. The presence of natural photosensitizers can enhance degradation rates through indirect photolysis mechanisms involving singlet oxygen and hydroxyl radicals [25].

Studies on photodegradation in different environmental matrices have shown that the compound is more photolytically stable when adsorbed to sediments or organic particles compared to dissolved forms [27]. This matrix effect has important implications for predicting the environmental persistence and fate of 3,4,4'-tribromodiphenyl ether in natural systems.

XLogP3

UNII

GHS Hazard Statements

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Environmental Hazard